(2,5-Dioxo-1-pyridin-3-ylmethyl-4-trifluoromethylimidazolidin-4-yl)carbamic acid, ethyl ester
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Overview
Description
ETHYL N-[2,5-DIOXO-1-(3-PYRIDYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE is a complex organic compound with a molecular formula of C13H13F3N4O4 . This compound is notable for its unique structure, which includes a trifluoromethyl group and a pyridylmethyl group attached to an imidazolidinyl ring. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of ETHYL N-[2,5-DIOXO-1-(3-PYRIDYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE typically involves multiple steps. One common method includes the reaction of ethyl carbamate with a suitable imidazolidinone derivative under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
ETHYL N-[2,5-DIOXO-1-(3-PYRIDYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced imidazolidinyl derivatives.
Scientific Research Applications
ETHYL N-[2,5-DIOXO-1-(3-PYRIDYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ETHYL N-[2,5-DIOXO-1-(3-PYRIDYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The pyridylmethyl group may also play a role in its interaction with nucleic acids or proteins, contributing to its biological effects .
Comparison with Similar Compounds
ETHYL N-[2,5-DIOXO-1-(3-PYRIDYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE can be compared with other similar compounds, such as:
Ethyl carbamate derivatives: These compounds share the ethyl carbamate moiety but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazolidinone derivatives: Compounds with similar imidazolidinone rings but different substituents can exhibit different reactivity and applications.
Trifluoromethyl-substituted compounds: The presence of the trifluoromethyl group in various compounds can significantly influence their stability and reactivity.
ETHYL N-[2,5-DIOXO-1-(3-PYRIDYLMETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CARBAMATE stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13F3N4O4 |
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Molecular Weight |
346.26 g/mol |
IUPAC Name |
ethyl N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]carbamate |
InChI |
InChI=1S/C13H13F3N4O4/c1-2-24-11(23)19-12(13(14,15)16)9(21)20(10(22)18-12)7-8-4-3-5-17-6-8/h3-6H,2,7H2,1H3,(H,18,22)(H,19,23) |
InChI Key |
FYWAZSMSZMQLCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1(C(=O)N(C(=O)N1)CC2=CN=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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